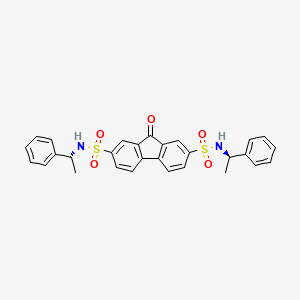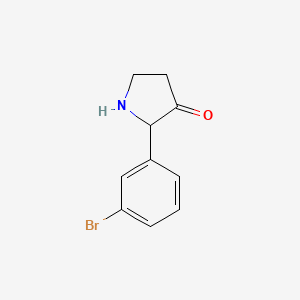
2-(3-Bromophenyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds
Métodos De Preparación
The synthesis of 2-(3-Bromophenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired pyrrolidinone. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Análisis De Reacciones Químicas
2-(3-Bromophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(3-Bromophenyl)pyrrolidin-3-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidinone core structure but differ in their substituents and functional groups. The presence of the bromine atom in this compound makes it unique and can influence its reactivity and biological activity. Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- 3-Iodopyrrole
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,10,12H,4-5H2 |
Clave InChI |
UEWJIOFNJMTQLL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C1=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


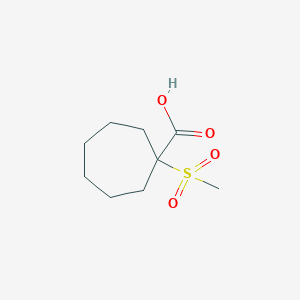
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
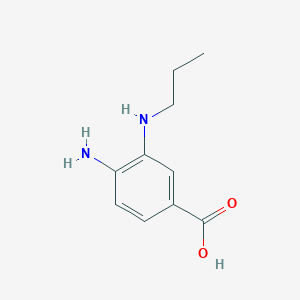
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
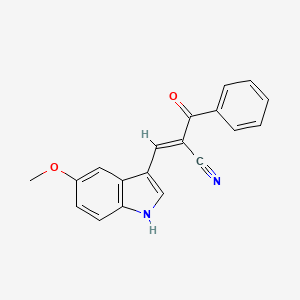

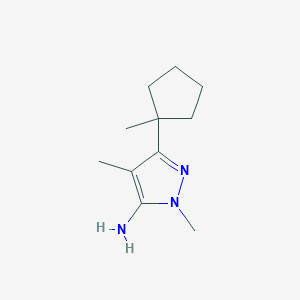
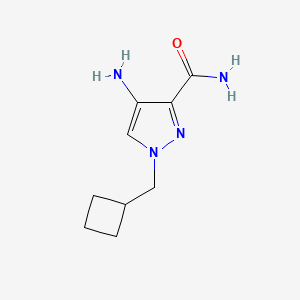
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
